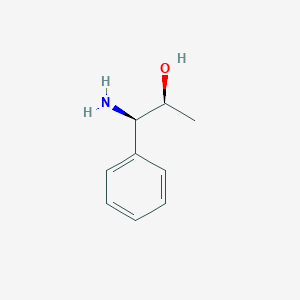

(1R,2S)-1-amino-1-phenylpropan-2-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(1R,2S)-1-amino-1-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEOXZIUGCXWTF-CBAPKCEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296653 | |

| Record name | (αS,βR)-β-Amino-α-methylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88082-68-2 | |

| Record name | (αS,βR)-β-Amino-α-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88082-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS,βR)-β-Amino-α-methylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pyruvate Decarboxylase and ω Transaminase Cascade:

A green and efficient biocatalytic route utilizes a coupled enzymatic system. nih.gov This process involves:

Carboligation: An R-selective pyruvate (B1213749) decarboxylase from Saccharomyces cerevisiae catalyzes the condensation of benzaldehyde (B42025) and pyruvate to form (R)-phenylacetylcarbinol ((R)-PAC).

Reductive Amination: An S-selective ω-transaminase from Vibrio fluvialis JS17 then facilitates the amination of the (R)-PAC intermediate to yield (1R,2S)-1-amino-1-phenylpropan-2-ol. nih.gov

This sequential one-pot process has been optimized to achieve high diastereomeric and enantiomeric excess, with a molar yield exceeding 60%. nih.gov

| Enzyme | Substrates | Intermediate/Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Molar Yield |

| Pyruvate Decarboxylase | Benzaldehyde, Pyruvate | (R)-Phenylacetylcarbinol | N/A | >99.5% | >60% |

| ω-Transaminase | (R)-Phenylacetylcarbinol, Amino donor | This compound | >99.5% | >99.5% | >60% |

Acetohydroxyacid Synthase and ω Transaminase System:

Another effective chemoenzymatic strategy employs a combination of acetohydroxyacid synthase (AHAS) and a transaminase. researchgate.netgoogle.com This method proceeds in two main steps:

Formation of L-Phenylacetylcarbinol (L-PAC): An R-selective acetohydroxyacid synthase I (AHAS I) from Escherichia coli is used to produce L-PAC from benzaldehyde (B42025) and pyruvate (B1213749). researchgate.net

Transamination: The purified L-PAC is then subjected to a transamination reaction catalyzed by an S-selective ω-transaminase (ω-TA) from Chromobacterium violaceum, using L-alanine as the amine donor, to give the final (1R,2S)-norephedrine product. researchgate.net

This whole-cell biotransformation process can achieve a conversion yield of over 60% with an enantiomeric excess greater than 99%. researchgate.net

| Enzyme System | Starting Materials | Key Intermediate | Product | Conversion Yield | Enantiomeric Excess (ee) |

| AHAS I | Benzaldehyde, Pyruvate | L-Phenylacetylcarbinol | N/A | ~100% (for intermediate) | >99% |

| ω-Transaminase | L-Phenylacetylcarbinol, L-Alanine | N/A | (1R,2S)-1-amino-1-phenylpropan-2-ol | 62.2% | >99% |

One Pot, Two Step Cascade with Carboligase and Transaminase:

A highly efficient one-pot, two-step sequential cascade has been developed for the synthesis of (1R,2S)-norephedrine. rsc.org This approach combines:

Carboligation: An (R)-selective carboligase, such as acetohydroxyacid synthase I (AHAS-I), catalyzes the formation of (R)-phenylacetylcarbinol from benzaldehyde (B42025) and pyruvate (B1213749).

Reductive Amination: An (S)-selective ω-transaminase, for instance from Chromobacterium violaceum (Cv-(S)TA), is then added to the same pot to convert the intermediate into (1R,2S)-norephedrine. rsc.org

| Step | Enzyme | Substrates | Product | Optical Purity |

| 1 | (R)-selective carboligase (e.g., AHAS-I) | Benzaldehyde, Pyruvate | (R)-Phenylacetylcarbinol | High |

| 2 | (S)-selective ω-transaminase (e.g., Cv-(S)TA) | (R)-Phenylacetylcarbinol, Amino donor | (1R,2S)-1-amino-1-phenylpropan-2-ol | ee >99%, de >98% |

Application As a Chiral Ligand in Asymmetric Catalysis

Rational Design and Synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol-Derived Ligands

The rational design of chiral ligands from this compound is centered on modifying its amino and hydroxyl functionalities to create a well-defined chiral environment around a metal center. researchgate.net A primary and straightforward method for derivatization is the formation of Schiff bases through the condensation of the primary amino group with various aldehydes, such as substituted salicylaldehydes. For instance, (1R,2S)-(-)-norephedrine can be reacted with 5-chlorosalicylaldehyde (B124248) via reductive amination to produce a chiral amine catalyst. researchgate.net

Further modifications involve N-alkylation or N-acylation. N-substituted derivatives, such as N-benzyl-norephedrine and N-(4-biphenyl)methyl-norephedrine, have been synthesized and employed as effective ligands in ruthenium-catalyzed reactions. capes.gov.br The synthesis of these derivatives often involves standard procedures for amine alkylation.

Another design strategy involves creating multidentate ligands to enhance the stability and stereocontrol of the resulting metal complex. Tridentate β-hydroxysalicylhydrazone ligands, for example, have been prepared from (1R,2S)-norephedrine and have shown significant enantioselectivity in certain reactions. researchgate.net The synthesis of more complex, conformationally flexible C2-symmetric chiral N,N′-dioxide ligands can also be achieved using amino alcohols as starting materials. rsc.org These varied synthetic routes allow for the fine-tuning of the steric and electronic properties of the ligands, which is crucial for achieving high efficiency and enantioselectivity in catalysis. researchgate.net

Enantioselective Reactions Mediated by its Derivatives

Ligands derived from this compound have proven to be highly effective in a range of metal-catalyzed enantioselective reactions.

The enantioselective addition of dialkylzinc reagents to aldehydes is a classic and powerful method for synthesizing chiral secondary alcohols. wikipedia.org Chiral β-amino alcohols derived from this compound are among the most successful ligands for this transformation. jst.go.jpmdpi.com Chiral N,N-dialkylnorephedrines, for instance, have been used as catalysts for the highly enantioselective addition of dialkylzincs to both aliphatic and aromatic aldehydes, yielding secondary alcohols with high optical purity. jst.go.jp

In a typical reaction, the amino alcohol ligand reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, positioning it for a stereoselective attack by an alkyl group from another dialkylzinc molecule. The enantioselectivity of the reaction is highly dependent on the structure of the ligand. For example, N-monosubstituted amino alcohols have demonstrated higher enantioselectivities than their N,N-disubstituted counterparts in the alkylation of N-diphenylphosphinoyl arylimines with dialkylzincs, achieving up to 98% enantiomeric excess (ee). nih.gov

The effectiveness of these ligands has been demonstrated across a variety of substrates. The addition of diethylzinc (B1219324) to benzaldehyde (B42025), a benchmark reaction, can achieve nearly quantitative yields and high enantioselectivity when catalyzed by optimized amino alcohol ligands. rsc.org

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by this compound Derivatives

| Aldehyde | Ligand Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Benzaldehyde | N,N-Dialkylnorephedrine | High | High | jst.go.jp |

| Various Aromatic Aldehydes | N-monosubstituted amino alcohol | Not specified | up to 98% | nih.gov |

| Benzaldehyde | Optimized β-amino alcohol | Nearly quantitative | 95% | rsc.org |

Asymmetric transfer hydrogenation (ATH) is a valuable technique for the reduction of prochiral ketones to chiral secondary alcohols. Catalytic systems composed of [RuCl2(η6-arene)]2 and N-substituted derivatives of (1R,2S)-norephedrine, such as N-benzyl-norephedrine, have shown significant catalytic activity and enantioselectivity. capes.gov.br These reactions typically use a hydrogen donor like formic acid/triethylamine or isopropanol.

The stereochemical outcome is dictated by the chiral environment created by the norephedrine-derived ligand coordinated to the ruthenium center. This methodology has been successfully applied to the reduction of various functionalized ketones, including β-ketoesters and methoxyacetone, affording the corresponding chiral alcohols with enantiomeric excesses ranging from 56% to 89%. capes.gov.br Furthermore, chiral Rh-complexes have been employed for the stereoselective preparation of norephedrine (B3415761) and norpseudoephedrine (B1213554) enantiomers from a common prochiral starting material via ATH, highlighting the versatility of this approach. sigmaaldrich.com

Table 2: Asymmetric Transfer Hydrogenation of Ketones using (1R,2S)-Norephedrine Derivatives

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| β-ketoesters | [RuCl2(η6-arene)]2 / N-benzyl-norephedrine | Chiral β-hydroxyesters | 56-89% | capes.gov.br |

| Methoxyacetone | [RuCl2(η6-arene)]2 / N-benzyl-norephedrine | Chiral 1-methoxy-2-propanol | 56-89% | capes.gov.br |

| 2-Acetylpyridine | [RuCl2(η6-arene)]2 / N-benzyl-norephedrine | Chiral 1-(pyridin-2-yl)ethanol | 56-89% | capes.gov.br |

The Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are versatile synthetic intermediates. wikipedia.orgorganic-chemistry.org The development of asymmetric versions of this reaction has been a significant focus, with copper complexes of chiral ligands, including those derived from amino alcohols, playing a prominent role. acs.orgrsc.orgnih.gov

In situ generated catalyst systems, often from a copper(II) salt like Cu(OAc)2 and a chiral ligand derived from this compound, have proven to be highly effective. mdpi.comnih.gov These catalysts facilitate the enantioselective addition of nitromethane (B149229) to a wide range of substituted aromatic aldehydes. mdpi.com For example, using a catalyst system of Cu(OAc)2 and a norephedrine-derived ligand in 2-propanol at room temperature has yielded the desired β-nitro alcohol products in good yields and reasonable enantioselectivities. nih.gov The reaction conditions, such as the solvent and the specific structure of the ligand, are critical for achieving high stereocontrol. mdpi.com

Table 3: Asymmetric Henry Reaction Catalyzed by (1R,2S)-Norephedrine-Derived Copper Complexes

| Aldehyde | Nitroalkane | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| o-Methoxybenzaldehyde | Nitromethane | Cu(OAc)2 / Ligand 3c | 75 | 65 | nih.gov |

| p-Nitrobenzaldehyde | Nitromethane | Cu(OAc)2 / Ligand 3c | 88 | 70 | nih.gov |

| Various aromatic aldehydes | Nitromethane | L4-Cu(OAc)2 | up to >99% | up to 94.6% | mdpi.com |

Ligand 3c is (1R,2S)-2-{methyl[4-(1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl)methoxyphenethyl]}amino-1-phenylpropan-1-ol. nih.gov Ligand L4 is a novel chiral thiophene-2,5-bis(β-amino alcohol) ligand. mdpi.com

The catalytic asymmetric imino-Reformatsky reaction, the addition of an α-halo ester-derived organozinc reagent to an imine, provides a direct route to β-amino esters. While specific examples focusing solely on this compound derivatives in this exact named reaction are less commonly detailed in broad reviews, the principles are closely related to other organozinc additions. The successful use of its derivatives in adding dialkylzincs to imines suggests their potential applicability. For instance, modifications of similar amino alcohols have been optimized for the highly enantioselective alkylation of N-diphenylphosphinoyl arylimines with dialkylzincs, which is a closely related transformation. nih.gov The development of catalysts for the enantioselective addition of organozinc reagents to α-aldiminoesters has also been described, further highlighting the potential of chiral amino alcohol-based systems in these types of carbon-carbon bond formations. nih.gov

Immobilization of Ligands on Supports for Heterogeneous Catalysis

A significant advancement in catalysis is the immobilization of homogeneous catalysts onto solid supports, which combines the high selectivity of homogeneous systems with the practical advantages of heterogeneous catalysts, such as easy separation and recyclability. researchgate.net Ligands derived from this compound have been successfully immobilized on various supports, including polymers and inorganic materials like silica (B1680970). acs.org

One approach involves anchoring the chiral ligand to a polymer backbone, such as polystyrene. acs.org Another strategy is to covalently bond the ligand to a silica surface. For example, a norephedrine-derived chiral amine catalyst has been immobilized onto SBA-15, a mesoporous silica, using a chloropropyltrimethoxysilane linker. researchgate.net More recently, magnetic nanoparticles (e.g., Fe3O4@SiO2) have been used as supports, allowing for facile catalyst recovery using an external magnet. nih.gov

While the goal is to retain the catalytic activity and enantioselectivity of the homogeneous counterpart, performance can be affected by factors like the proximity of the catalytic site to the support surface and mass transport limitations. nih.govmdpi.com In some cases, the immobilized catalysts have shown good activity and reasonable enantioselectivity, particularly in reactions like the Henry reaction. nih.gov For instance, a norephedrine-derived ligand immobilized on magnetic nanoparticles gave reasonable results in the Henry reaction, although it was less effective in the addition of diethylzinc to aldehydes. nih.gov The development of optimized linkers and support materials continues to be an active area of research to improve the efficiency of these recyclable catalytic systems. researchgate.netmdpi.com

Application As a Chiral Auxiliary in Organic Transformations

Utilization in Stereodirecting Reactions for Stereochemical Control

A primary application of amino alcohol auxiliaries like (1R,2S)-1-amino-1-phenylpropan-2-ol is in the diastereoselective alkylation of carbonyl compounds. The process typically begins by coupling the auxiliary with a carboxylic acid to form a chiral amide. acs.orgcaltech.edu The α-proton of this amide can then be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a chiral enolate.

The key to the stereochemical control lies in the rigid conformation of this lithium chelated enolate. The lithium cation coordinates to both the enolate oxygen and the auxiliary's hydroxyl oxygen, creating a stable six-membered ring transition state. This conformation orients the phenyl group of the auxiliary to effectively shield one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, is forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation. wikipedia.orgcaltech.edu The configuration of the newly formed stereocenter is thus directly controlled by the chirality of the auxiliary. wikipedia.org This methodology has been extensively developed for the related pseudoephedrine amides, which undergo highly diastereoselective alkylations with a wide array of alkyl halides, affording α-substituted products in high yields that can be converted to enantiomerically enriched carboxylic acids, alcohols, and aldehydes. acs.orgcaltech.edu

Chiral Auxiliary-Mediated Aldol (B89426) Reactions

The utility of this compound extends to aldol reactions, a powerful carbon-carbon bond-forming reaction that sets two contiguous stereocenters. Research has demonstrated the development of novel chiral auxiliaries derived from (1R,2S)-norephedrine for use in titanium-mediated asymmetric aldol reactions. acs.orgnih.gov

In this approach, (1R,2S)-norephedrine is first converted into a more complex heterocyclic structure, a 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. acs.orgnih.gov This new auxiliary is then acylated, for instance with propionyl chloride, to create the substrate for the aldol reaction. Upon treatment with titanium tetrachloride and a base, a titanium enolate is formed. The subsequent reaction with various aldehydes proceeds with high levels of diastereoselectivity. nih.gov The stereochemical outcome is dictated by a well-defined transition state where the stereogenic centers of the auxiliary direct the facial approach of the aldehyde to the enolate. acs.org This strategy has proven effective in generating non-Evans syn aldol adducts with diastereoselectivities ranging from 8:1 to over 99:1. acs.orgnih.gov

Table 1: Diastereoselective Aldol Reactions Using a (1R,2S)-Norephedrine-Derived Oxadiazinone Auxiliary

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Benzaldehyde (B42025) | 10a | 99 | >99:1 |

| 4-Methoxybenzaldehyde | 10b | 99 | >99:1 |

| 4-Nitrobenzaldehyde | 10c | 99 | >99:1 |

| 2-Naphthaldehyde | 10d | 99 | 95:5 |

| 2-Furaldehyde | 10e | 99 | 97:3 |

| Isobutyraldehyde | 10f | 95 | 8:1 |

| Pivaldehyde | 10g | 95 | >99:1 |

Data sourced from Hitchcock et al. (2004). nih.gov

Impact on Diastereoselective Outcomes in Complex Syntheses

The profound impact of this compound and its derivatives on diastereoselective outcomes stems from their ability to enforce a high degree of organization in the reaction's transition state. acs.org In both alkylation and aldol reactions, the auxiliary's stereocenters, particularly the C1-phenyl and C2-methyl (or hydrogen in norephedrine) groups, create a rigid and predictable chiral environment around the reactive center. wikipedia.orgcaltech.edu

For example, in the alkylation of the corresponding amides, the chelated intermediate ensures that the enolate has a well-defined geometry, and the phenyl group acts as a large stereodirecting group, effectively blocking one reaction trajectory. caltech.edu Similarly, in the aldol reactions involving the derived oxadiazinone auxiliary, the stereogenic N4-substituent, which originates from the auxiliary's core structure, is crucial for directing the facial selectivity of the enolate. nih.gov

Derivatization and Structural Modifications of 1r,2s 1 Amino 1 Phenylpropan 2 Ol

N-Alkylation and N-Acylation Strategies for Ligand and Auxiliary Development

The primary amino group in (1R,2S)-1-amino-1-phenylpropan-2-ol is a key site for derivatization through N-alkylation and N-acylation. These modifications are fundamental in tuning the steric and electronic properties of the resulting molecules, which is crucial for their application as chiral ligands and auxiliaries.

N-alkylation introduces alkyl groups onto the nitrogen atom. A common method to achieve this is through reductive amination. nih.govresearchgate.net For instance, a chiral amine catalyst was synthesized from (1R,2S)-(-)-norephedrine and 5-chlorosalicylaldehyde (B124248) via reductive amination. researchgate.net This process involves the initial formation of an imine, which is then reduced to the corresponding secondary amine. Another approach involves direct reaction with alkyl halides.

N-acylation involves the reaction of the amino group with acylating agents like acyl chlorides or anhydrides to form amides. nih.gov This strategy has been used to prepare N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)furan-2-carboxamide. sigmaaldrich.comkrackeler.com This chiral amide has shown efficacy in catalyzing the enantioselective ethylation of aldehydes. krackeler.com The resulting N-acyl derivatives often serve as precursors for more complex chiral auxiliaries or as ligands themselves, capable of coordinating with metal centers to form asymmetric catalysts.

These strategies allow for the systematic modification of the ligand sphere around a metal center, influencing the stereochemical outcome of catalyzed reactions.

Table 1: Examples of N-Alkylated and N-Acylated this compound Derivatives

| Starting Material | Reagent | Derivative Type | Resulting Compound Name | Application | Citation |

|---|---|---|---|---|---|

| (1R,2S)-(-)-Norephedrine | 5-Chlorosalicylaldehyde | N-Alkylation (Reductive Amination) | Chiral amine catalyst | Asymmetric Catalyst | researchgate.net |

| (1S,2R)-(+)-Norephedrine | Furan-2-carbonyl chloride | N-Acylation | N-((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)furan-2-carboxamide | Chiral Catalyst | sigmaaldrich.comkrackeler.com |

| (1R,2S)-Norephedrine | Benzyl chloride | N-Alkylation | (1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | Synthetic Intermediate | google.com |

Synthesis of Oxazolidine Derivatives and Other Cyclic Scaffolds

The 1,2-amino alcohol structure of this compound is an ideal precursor for the synthesis of various heterocyclic systems. These cyclic scaffolds constrain the molecule's conformation, which is often beneficial for achieving high stereoselectivity in asymmetric reactions. The most common derivatives are oxazolidines and their oxidized counterparts, oxazolidinones.

Oxazolidines are traditionally formed by the condensation reaction between a 1,2-amino alcohol and an aldehyde or ketone. wikipedia.org This reaction creates a five-membered ring containing both oxygen and nitrogen. A more widely used derivative in asymmetric synthesis is the oxazolidinone. The synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone can be achieved from (1R,2S)-norephedrine. google.comgoogle.com This conversion typically involves initial N-protection, for example, acylation of the amine, followed by treatment with a reagent like methanesulfonyl chloride, which induces cyclization and inversion of the stereochemistry at the benzylic carbon. google.com

Beyond oxazolidines, other cyclic scaffolds have been developed. Chiral oxazaborolidines, prepared from norephedrine (B3415761) and boron-containing reagents, have been employed as catalysts for the asymmetric reduction of prochiral ketones. researchgate.netnih.gov Another example is the synthesis of novel 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-ones. nih.gov This scaffold was prepared from (1R,2S)-norephedrine through a sequence involving reductive alkylation with acetone, N-nitrosation, reduction, and subsequent cyclization. nih.gov These varied cyclic structures highlight the versatility of this compound as a chiral building block.

Table 2: Cyclic Derivatives Synthesized from this compound

| Reagent(s) | Cyclic Scaffold | Example Compound Name | Application | Citation |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate, Triethylamine, Methanesulfonyl chloride | Oxazolidinone | (4S,5R)-4-Methyl-5-phenyl-2-oxazolidinone | Chiral Auxiliary, Pharmaceutical Intermediate | google.comgoogle.com |

| Substituted Salicylaldehydes, Borane dimethyl sulfide | Oxazaborolidine | Chiral oxazaborolidine catalyst | Asymmetric Ketone Reduction | researchgate.net |

| Acetone, N-nitrosation reagents | Oxadiazinone | 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one | Chiral Auxiliary for Aldol (B89426) Reactions | nih.gov |

Development of Hybrid Chiral Architectures

To enhance catalyst performance, particularly regarding stability and recyclability, chiral molecules like this compound and its derivatives are often incorporated into larger, more complex structures, creating hybrid chiral architectures. These systems combine the specific chiral-inducing properties of the amino alcohol with the physical or chemical properties of a support material or a complex molecular framework.

One prominent strategy is the immobilization of a chiral catalyst onto a solid support. For example, an ephedrine-based catalyst was immobilized on core-shell magnetic nanoparticles (Fe₃O₄@SiO₂). nih.gov The synthesis involved first functionalizing the silica-coated nanoparticles with an iodo-propyl group, followed by a reaction with the amino alcohol to anchor the chiral ligand to the nanoparticle surface. nih.gov Such hybrid materials can be easily separated from a reaction mixture using an external magnetic field, facilitating catalyst recycling. nih.gov

Table 3: Examples of Hybrid Chiral Architectures

| Chiral Component | Support/Scaffold | Hybrid System Type | Intended Application | Citation |

|---|---|---|---|---|

| Ephedrine (N-methylated norephedrine) | Iodo-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂) | Heterogeneous Catalyst | Recyclable catalyst for addition reactions | nih.gov |

| (1S,2R)-(+)-Norephedrine | Dendritic polymer backbone | Homogeneous Catalyst | Asymmetric transfer hydrogenation | sigmaaldrich.comkrackeler.com |

Mechanistic Investigations and Kinetic Studies of Reactions Involving 1r,2s 1 Amino 1 Phenylpropan 2 Ol

Elucidation of Stereocontrol Mechanisms in Chiral Catalysis

The effectiveness of (1R,2S)-1-amino-1-phenylpropan-2-ol and its derivatives as chiral catalysts lies in their ability to create a well-defined three-dimensional chiral environment around the reacting substrates. This environment dictates the approach of the reagents, leading to the preferential formation of one enantiomer over the other. Mechanistic studies, often combining experimental data with computational modeling, have been pivotal in understanding the origins of this stereocontrol.

A prominent example is the use of β-amino alcohols derived from (1R,2S)-norephedrine in the asymmetric addition of organozinc reagents to aldehydes. researchgate.net In these reactions, the amino alcohol pre-reacts with the dialkylzinc to form a chiral catalyst. The nitrogen and oxygen atoms of the norephedrine (B3415761) derivative chelate to the zinc center, forming a rigid cyclic transition state. The stereochemical outcome of the reaction is primarily directed by the absolute configuration of the benzylic carbon bearing the hydroxyl group. researchgate.net The phenyl group on this stereocenter effectively shields one face of the coordinated aldehyde, forcing the alkyl group from the organozinc reagent to attack from the less hindered face.

Furthermore, the substituent on the nitrogen atom plays a crucial role in fine-tuning the enantioselectivity. researchgate.net Sterically demanding substituents on the nitrogen can significantly influence the conformational equilibrium of the catalyst-substrate complex, thereby enhancing the enantiomeric excess of the product. researchgate.net For instance, in the addition of diethylzinc (B1219324) to aldehydes, N-cyclooctylpseudonorephedrine, a diastereomer of a norephedrine derivative, was found to yield high enantiomeric ratios, demonstrating the profound impact of the nitrogen substituent on the catalyst's efficacy. researchgate.net

Computational studies have complemented these experimental findings by providing insights into the transition state geometries. Theoretical calculations of potential energy profiles for hydrogenation reactions catalyzed by systems incorporating related structures have shown that the thermodynamically more favorable elementary hydrogen addition step on one of the two diastereotopic faces is also the kinetically preferred one. researchgate.net This synergy between thermodynamic stability and kinetic preference is a key factor in achieving high levels of stereocontrol.

Kinetic Resolution Studies and Enantiomeric Enrichment

Kinetic resolution is a powerful strategy for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. This compound and its derivatives have been successfully employed in various kinetic resolution protocols, leading to the isolation of highly enantioenriched compounds.

One notable application involves the use of lipases in the kinetic resolution of racemic alcohols. For example, the enantioselective acylation of (R,S)-1-phenylethanol, a structurally related secondary alcohol, can be efficiently catalyzed by lipases, yielding enantiomerically pure 1-phenylethyl acetate. mdpi.com While not directly involving this compound as the catalyst, this highlights a common strategy for resolving chiral alcohols. The enzyme's active site provides the chiral environment necessary to differentiate between the two enantiomers of the alcohol.

More directly relevant are dynamic kinetic resolution (DKR) processes. DKR combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. Ruthenium catalysts, for instance, have been used in combination with enzymatic resolutions to racemize the starting material, thereby enabling DKR. rsc.org In the context of amino alcohols, cascade reactions involving O- and N-acylation have been developed for the synthesis of enantiopure N-aryloxazolidinones from chiral 1,2-anilinoalcohols, where an initial kinetic resolution is followed by cyclization. mdpi.com

The following table illustrates the effectiveness of a lipase (B570770) from Burkholderia cepacia in the kinetic resolution of (R,S)-1-phenylethanol, showcasing the high enantiomeric excess achievable.

| Catalyst | Acetylating Agent | Solvent System | Enantiomeric Excess of Product (eep) | Conversion (c) | Enantioselectivity (E) |

| Burkholderia cepacia lipase | Vinyl acetate | n-heptane/[EMIM][BF4] | 98.9% | 40.1% | >200 |

| Data from a study on the kinetic resolution of (R,S)-1-phenylethanol, a related chiral alcohol. mdpi.com |

Role of Non-Covalent Interactions in Asymmetric Induction

While the covalent bonding and steric hindrance within the catalyst-substrate complex are primary determinants of stereoselectivity, non-covalent interactions play a critical, albeit more subtle, role in asymmetric induction. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, help to rigidify the transition state and amplify the energetic difference between the diastereomeric pathways.

The conformational preferences of (1R,2S)-norephedrine itself are governed by a delicate balance of intramolecular non-covalent interactions. researchgate.net Studies combining laser-induced fluorescence, mass-selected resonant 2-photon ionization, and infrared ion-dip spectroscopy with ab initio calculations have revealed that the most stable conformers are stabilized by an intramolecular hydrogen bond between the hydroxyl group (as the proton donor) and the amino group. researchgate.net Further stabilization can arise from NH···π interactions and dispersive forces between the methyl group and the phenyl ring. researchgate.net

In a catalytic cycle, these intramolecular interactions can be translated into intermolecular interactions within the catalyst-substrate complex. For example, the hydroxyl group of the amino alcohol can form a hydrogen bond with a carbonyl group of the substrate, pre-organizing it for a stereoselective transformation.

The following table presents data from the enantioselective alkylation of benzaldehyde (B42025) with diethylzinc using partially resolved N-pyrrolidinyl norephedrine (NPNE), illustrating the non-linear effect.

| Ligand ee (%) | Temperature (°C) | Product ee (%) |

| 100 | 0 | 95 |

| 50 | 0 | 98 |

| 25 | 0 | 99 |

| Data showing a hyperpositive non-linear effect in the zinc-catalyzed alkylation of benzaldehyde. mdpi.com |

Computational and Theoretical Studies of 1r,2s 1 Amino 1 Phenylpropan 2 Ol and Its Derivatives

Density Functional Theory (DFT) Calculations on Conformation and Reactivity

Density Functional Theory (DFT) has been employed to investigate the conformational landscape and reactivity of (1R,2S)-1-amino-1-phenylpropan-2-ol. Such studies are crucial for understanding the molecule's behavior and interactions.

Conformational analysis of norpseudoephedrine (B1213554) using DFT at the M062X and B3LYP levels of theory, alongside the MP2 method, has revealed the existence of three low-energy conformers in the gas phase. d-nb.info These conformers are interconnected by rotational transition states. The study by Kolodziejczyk et al. provides a detailed energetic profile of these conformers. In the gas phase, the relative energies of the conformers indicate a complex potential energy surface. The introduction of a solvent environment, modeled using the conductor-like screening model (COSMO), leads to a lowering of the energy for all studied conformers, indicating stabilization by the solvent. d-nb.info

The reactivity of the molecule can be inferred from its molecular electrostatic potential (MEP) surface. For norpseudoephedrine, MEP analysis indicates that the most active site for electrophilic attack is located around the oxygen atom. d-nb.info Interestingly, the region around the nitrogen atom is found to be less active. This information is vital for predicting the sites of metabolic transformations and other chemical reactions.

HOMO-LUMO Analysis for Electronic Structure Insights

The electronic properties of this compound can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

While a specific study providing the exact HOMO-LUMO energy values and the energy gap for this compound was not found in the provided search results, computational studies on its parent compound, cathinone (B1664624), and its metabolites demonstrate the application of this analysis. d-nb.info For related compounds, the HOMO is often localized on the phenyl ring and the amino group, indicating these are the primary sites for electron donation. Conversely, the LUMO is typically distributed over the phenyl ring and the keto or hydroxyl group, suggesting these regions are prone to accepting electrons.

| Property | Value (eV) |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

Table 1: Frontier Molecular Orbital Energies for this compound. Specific values require dedicated computational studies.

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, providing a quantitative measure of hyperconjugative interactions and charge delocalization. Natural Population Analysis (NPA) is a component of NBO analysis that calculates the distribution of charge on each atom.

A comprehensive NBO analysis for this compound was not explicitly detailed in the provided search results. However, the study on cathinone and its metabolites mentions that NBO analyses were performed to support the results from MP2 and DFT calculations. d-nb.info Generally, in such molecules, NBO analysis would reveal significant delocalization of the lone pair of electrons on the nitrogen and oxygen atoms into the antibonding orbitals of the phenyl ring and adjacent sigma bonds. NPA would provide specific atomic charges, indicating the electrostatic potential at each atomic site.

| Atom | Natural Charge (e) |

| N (Amino Group) | Data not available in search results |

| O (Hydroxyl Group) | Data not available in search results |

| C (Phenyl Ring) | Data not available in search results |

Table 2: Natural Population Analysis (NPA) Atomic Charges for Selected Atoms in this compound. Specific values require dedicated computational studies.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules. The key parameter for assessing the NLO response of a molecule is the first hyperpolarizability (β).

There is no specific computational study on the NLO properties of this compound in the provided search results. However, the general structural features of this molecule, including a phenyl ring (a π-conjugated system) and electron-donating (amino and hydroxyl) groups, suggest that it could exhibit NLO properties. For a molecule to have a significant NLO response, it typically requires a donor-π-acceptor (D-π-A) structure, which promotes intramolecular charge transfer. While this compound contains donor groups and a π-system, it lacks a strong electron-acceptor group, which might limit its NLO response compared to specifically designed NLO chromophores.

| NLO Property | Calculated Value |

| Dipole Moment (μ) | Data not available in search results |

| Polarizability (α) | Data not available in search results |

| First Hyperpolarizability (β) | Data not available in search results |

Table 3: Predicted Non-Linear Optical (NLO) Properties of this compound. Specific values require dedicated computational studies.

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity of atoms and the stereochemical relationships between them can be determined.

For (1R,2S)-1-amino-1-phenylpropan-2-ol, NMR analysis confirms the presence of the phenyl, aminopropanol (B1366323) core and provides insight into the relative configuration of the two chiral centers at C1 and C2. In a study utilizing a 600MHz spectrometer with the sample dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the following ¹H NMR chemical shifts were recorded. bmrb.io The aromatic protons of the phenyl group typically appear as a multiplet in the range of 7.42 ppm. researchgate.net The protons attached to the chiral carbons (H-1 and H-2) exhibit distinct chemical shifts and coupling constants that are characteristic of their specific diastereomeric arrangement. For instance, the benzylic proton (H-1) often appears as a doublet, with its coupling to the adjacent proton (H-2) providing information about their dihedral angle, which is governed by the erythro or threo configuration. researchgate.net

Detailed ¹H and ¹³C NMR data are crucial for confirming the stereochemistry. While specific spectral data for the title compound can be found in dedicated databases, related structures offer comparative insights. For example, in a derivative, the benzylic proton (H-1) was observed as a doublet at 5.78 ppm, and the H-2 proton as a multiplet at 4.39 ppm. researchgate.net

Table 1: ¹H NMR Spectral Data for this compound Data obtained in DMSO at 298K bmrb.io

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| H-aromatic | ~7.42 | m | - | Phenyl group protons researchgate.net |

| H-1 | ~5.78 | d | ~3.3 | Proton at C1 (CH-N) researchgate.net |

| H-2 | ~4.39 | m | - | Proton at C2 (CH-O) researchgate.net |

| CH₃ | ~1.22 | d | ~6.9 | Methyl group protons researchgate.net |

Similarly, ¹³C NMR spectroscopy provides the chemical shifts for each unique carbon atom in the molecule, confirming the carbon skeleton. researchgate.net The signals for the chiral carbons (C-1 and C-2) are particularly important for stereochemical assignment.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, offers a molecular fingerprint based on the vibrational modes of a molecule's functional groups. These techniques are highly sensitive to the structural environment, including intra- and intermolecular interactions like hydrogen bonding. uc.ptmdpi.com

In this compound, the presence of hydroxyl (-OH) and amino (-NH₂) groups allows for the formation of strong hydrogen bonds, which significantly influence the vibrational spectra. uc.pt

Key Vibrational Modes for this compound:

O-H and N-H Stretching: The O-H stretching vibration typically appears as a broad band in the FT-IR spectrum, generally in the region of 3600-3200 cm⁻¹, with the broadening indicating hydrogen bonding. mdpi.com Similarly, the N-H stretching vibrations of the primary amine group are expected in the 3400-3300 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value. mdpi.com

N-H Bending: The N-H bending (scissoring) vibration for a primary amine is typically observed around 1650-1580 cm⁻¹.

C-O Stretching: The C-O stretching vibration for the secondary alcohol is expected in the range of 1150-1050 cm⁻¹.

Aromatic C=C Bending: Phenyl group vibrations give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

While FT-IR spectroscopy can distinguish between racemic and enantiopure forms of compounds due to differences in their crystal lattice symmetry and hydrogen bonding networks, it cannot differentiate between the two enantiomers (e.g., (1R,2S) vs. (1S,2R)) themselves. thermofisher.com Raman spectroscopy provides complementary information, particularly for non-polar bonds and the carbon skeleton. cas.cz The analysis of both FT-IR and FT-Raman spectra allows for a comprehensive characterization of the molecule's bonding environment and conformation in the solid or liquid state. researchgate.net

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule. nih.gov This technique provides a precise three-dimensional map of the electron density within a single crystal, revealing the exact spatial arrangement of atoms, bond lengths, and bond angles.

The determination of absolute configuration relies on the phenomenon of anomalous (or resonant) scattering, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. mit.edu This effect causes small, but measurable, differences in the intensities of diffraction spots that are related by inversion symmetry (Bijvoet pairs). nih.govmit.edu By analyzing these differences, the true, or absolute, structure can be distinguished from its mirror image. ed.ac.uk

The result of this analysis is often expressed by the Flack parameter. caltech.edu

A Flack parameter close to 0 indicates that the determined stereochemistry is correct.

A value close to 1 suggests that the inverted structure is correct.

A value near 0.5 may indicate a racemic twin. caltech.edu

For this compound, a successful single-crystal X-ray diffraction experiment would provide definitive proof of the (1R,2S) configuration. The resulting structural data would also detail the solid-state conformation, including the torsion angles defining the relative positions of the phenyl, amino, and hydroxyl groups, as well as the intermolecular hydrogen bonding network that stabilizes the crystal lattice. Even for molecules containing only light atoms like oxygen, modern crystallographic methods can confidently determine the absolute configuration from high-quality crystal data. mit.edu

Chiral Chromatography (HPLC, SFC) for Enantiomeric and Diastereomeric Purity Assessment

Chiral chromatography is a critical analytical technique for separating enantiomers and diastereomers, allowing for the precise determination of enantiomeric and diastereomeric purity. yakhak.org High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities used for this purpose.

The separation is achieved by using a chiral stationary phase (CSP), which interacts stereoselectively with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used and have proven effective for resolving chiral amines. yakhak.org

For this compound, a chiral HPLC method would be developed to separate it from its enantiomer, (1S,2R)-2-amino-1-phenylpropan-1-ol, and its two diastereomers, (1R,2R)- and (1S,2S)-1-amino-1-phenylpropan-2-ol. The method validation would typically involve assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ) for the impurities. nih.gov

A typical analytical procedure involves:

Developing a mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like 2-propanol or ethanol. yakhak.org

Selecting an appropriate CSP that provides baseline resolution between all stereoisomers.

Using a suitable detector, commonly UV, to quantify the separated peaks.

For example, a process for producing L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol utilized HPLC to confirm the enantiomeric excess (%ee) and the diastereomeric ratio (erythro:threo). google.com Such methods are essential for quality control in the synthesis of stereochemically pure compounds.

Future Directions and Emerging Research Areas

Green Chemistry Approaches to Sustainable Synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol

The chemical industry's shift towards sustainability has spurred the development of environmentally benign methods for synthesizing chiral compounds like this compound. Green chemistry approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources and less hazardous substances. mdpi.com

Biocatalysis: A key area of green synthesis is the use of enzymes (biocatalysts) which operate under mild conditions and exhibit high selectivity. nih.gov

Transaminases (TAs): These enzymes offer an environmentally and economically attractive route for synthesizing chiral amines from prochiral ketones. researchgate.net Research has focused on using (R)-transaminase activity for the synthesis of 1-phenylpropan-2-amine derivatives. researchgate.netresearchgate.net Engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases (AADHs) are also being explored for the one-step, highly stereoselective synthesis of chiral amino alcohols from α-hydroxy ketones. nih.govfrontiersin.org These biocatalytic methods often achieve very high enantioselectivity (>99% ee) and can be performed in aqueous media, significantly reducing the reliance on organic solvents. nih.govfrontiersin.org

Fermentation: The precursor to this compound, (R)-1-hydroxy-1-phenyl-2-propanone, can be produced through the fermentation of molasses with yeast in the presence of benzaldehyde (B42025). researchgate.net This biotransformation provides a renewable route to a key intermediate. Subsequent reductive amination can then yield the desired amino alcohol. researchgate.netgoogle.com

Enzymatic Cascades: Researchers are designing multi-step enzymatic cascades in a single pot to produce complex molecules. researchgate.net For instance, a six-step artificial cascade using a microbial consortium of engineered E. coli has been developed to convert L-phenylalanine, a bio-based material, into chiral phenylglycinol, demonstrating the potential for converting renewable feedstocks into valuable chiral building blocks. nih.gov

Alternative Energy Sources and Solvent-Free Methods:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced solvent use compared to conventional heating methods. mdpi.com

Grindstone Chemistry: Performing reactions by grinding solid reactants together, sometimes with a catalytic amount of a substance, can eliminate the need for solvents entirely. ijcmas.com This mechanochemical approach is energy-efficient and simplifies product work-up. ijcmas.com

| Green Chemistry Technique | Key Features & Advantages | Relevant Precursors/Analogs |

| Biocatalysis (Enzymes) | High stereoselectivity (>99% ee); Mild reaction conditions (aqueous media, ambient temp/pressure); Reduced waste. nih.govnih.govfrontiersin.org | Phenylpropanolamine derivatives, Chiral amino alcohols. researchgate.netresearchgate.net |

| Fermentation | Utilizes renewable feedstocks (e.g., molasses); Provides key chiral intermediates. researchgate.net | (R)-1-hydroxy-1-phenyl-2-propanone. researchgate.net |

| Microwave-Assisted Synthesis | Rapid reaction times; High yields; Reduced solvent volume. mdpi.com | General applicability for heterocyclic compounds. mdpi.com |

| Grindstone Chemistry | Solvent-free conditions; Energy efficient; Simple work-up. ijcmas.com | 1-Aminoalkyl-2-naphthols. ijcmas.com |

Development of Novel Catalytic Systems and Ligand Architectures

The enantioselective synthesis of 1,2-amino alcohols heavily relies on the performance of catalytic systems. Research is intensely focused on creating new metal catalysts and chiral ligands that offer higher activity, better selectivity, and broader substrate scope.

Advanced Catalytic Systems:

Asymmetric Transfer Hydrogenation (ATH): Ruthenium-catalyzed ATH is a powerful and economically viable technology for the direct reduction of unprotected α-amino ketones to chiral 1,2-amino alcohols. acs.org This method avoids the need for high-pressure hydrogenation equipment and uses ruthenium, which is more cost-effective than other noble metals like rhodium or iridium. acs.org Recent developments have yielded protocols that produce various 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities (>99% ee) and high yields. acs.org

Copper-Catalyzed Reductive Coupling: New methods involving the copper-catalyzed enantioselective addition of N-substituted allyl groups to ketones have been developed to access chiral protected 1,2-amino alcohols. nih.govacs.org This strategy addresses the challenge of forming the C-C bond between two historically electrophilic carbon atoms through an "umpolung" or polarity reversal approach. nih.gov

Chromium-Catalyzed Cross-Coupling: A recently developed chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines provides a modular pathway to high-value chiral β-amino alcohols. westlake.edu.cn This radical polar crossover strategy starts from readily available materials and offers a new avenue for constructing amino alcohol frameworks. westlake.edu.cn

Innovative Ligand Design: The design and synthesis of modular chiral ligands are crucial for fine-tuning the activity and selectivity of metal complexes. acs.org

Phosphorus Ligands: A plethora of new chiral phosphorus ligands, including phosphino-oxazolines and P-stereogenic phosphines, have driven significant advancements in the asymmetric hydrogenation of imines to form chiral amines. acs.orgnih.gov

Pyrinap Ligands: The development of specific Pyrinap ligands for copper-catalyzed reactions has enabled the highly enantioselective synthesis of propargylic amines, which are versatile platforms for creating diverse chiral amines. nih.gov

C1-Symmetry Sulfoximines: Novel C1-symmetry sulfoximines have been introduced as effective chiral ligands for the iridium-catalyzed asymmetric hydrogenation of imines, yielding chiral amine products with high enantiomeric excess. acs.orgnih.gov

| Catalytic System | Metal/Catalyst | Ligand Type | Key Advantages |

| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Diamine-based | Cost-effective metal; No high-pressure needed; High ee (>99%). acs.org |

| Asymmetric Hydrogenation | Iridium (Ir) | Phosphino-oxazolines, Sulfoximines | High activity and enantioselectivity for N-aryl imines. acs.orgnih.gov |

| Reductive Coupling | Copper (Cu) | Chiral Allenamide | Accesses protected 1,2-amino alcohols; High atom efficiency. nih.govacs.org |

| A³-Coupling | Copper (Cu) | Pyrinap | Low catalyst loading (0.1 mol%); Forms versatile propargylic amines. nih.gov |

| Cross Aza-Pinacol Coupling | Chromium (Cr) | Not specified | Modular synthesis from aldehydes/imines; Radical polar crossover. westlake.edu.cn |

Applications in the Synthesis of Complex Natural Products and Bioactive Molecules

The vicinal amino alcohol motif is a ubiquitous structural feature in a vast number of natural products, pharmaceuticals, and other bioactive molecules. nih.gov Consequently, this compound and related chiral amino alcohols are highly sought-after as fundamental building blocks and chiral auxiliaries in asymmetric synthesis. nih.govkoreascience.kr

Synthesis of Bioactive Molecules: Chiral amino alcohols are crucial intermediates for numerous FDA-approved drugs and are integral to many drug discovery campaigns. nih.govnih.gov It is estimated that up to half of all pharmaceuticals contain a chiral amine moiety. nih.gov The synthesis of various drug molecules, including phenylephrine, denopamine, and epinephrine, has been achieved using catalytic asymmetric methods that generate the key 1,2-amino alcohol structure. acs.org Furthermore, derivatives of phenylpropanolamine are used to synthesize other active compounds; for example, norephedrine (B3415761) can be converted to amphetamine through acylation followed by hydrogenolysis. google.com

Natural Product Synthesis: Total synthesis, the complete chemical synthesis of complex molecules from simple precursors, serves as a critical testing ground for new synthetic methods and strategies. nih.gov The stereochemical information embedded in this compound makes it a valuable starting point or auxiliary for controlling the three-dimensional architecture of a target natural product. The development of efficient synthetic routes, often involving biocatalysis or advanced catalytic methods, is enabling the production of these complex molecules on a larger scale. nih.govmdpi.com For example, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors is produced through a combination of an enzymatic reaction and a copper-catalyzed cyclization. nih.gov

Chiral Ligands and Auxiliaries: Beyond being incorporated into the final product, chiral amino alcohols like this compound are used to direct the stereochemical outcome of other reactions. They can be converted into chiral ligands for metal-catalyzed asymmetric catalysis or used as chiral auxiliaries, which are temporarily attached to a substrate to guide a stereoselective transformation before being cleaved and recycled. nih.govwestlake.edu.cn

常见问题

Q. What are the optimal synthetic routes for (1R,2S)-1-amino-1-phenylpropan-2-ol, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor using a chiral catalyst or resolving agent to enforce the (1R,2S) configuration. For example, enantioselective reduction of 1-phenyl-2-ketopropane with a chiral borane catalyst (e.g., Corey-Bakshi-Shibata) followed by amination under controlled pH conditions ensures stereochemical fidelity . Protecting groups (e.g., benzyl or tert-butoxycarbonyl) are often employed to prevent side reactions during amino group functionalization .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR can resolve diastereotopic protons and confirm the spatial arrangement of substituents (e.g., coupling constants for vicinal protons) .

- X-ray Crystallography : Provides definitive proof of absolute configuration, especially for resolving ambiguities in chiral centers .

- Circular Dichroism (CD) : Useful for analyzing enantiomeric excess in solution-phase studies .

Q. What biological targets are most relevant for studying this compound in medicinal chemistry?

- Methodological Answer : The compound’s amino and hydroxyl groups enable hydrogen bonding with enzymes like monoamine oxidases (MAOs) or adrenergic receptors. For example, its structural analogs show activity against RPE65 , a retinal enzyme involved in vitamin A metabolism . Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding affinities before in vitro validation .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to improve yield and enantiomeric excess?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to template the stereochemistry during reductive amination .

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) to racemize intermediates and drive the reaction toward the desired enantiomer .

- Reaction Monitoring : In-line FTIR or HPLC with chiral columns ensures real-time tracking of enantiomeric excess .

Q. What strategies resolve contradictory data regarding the compound’s enzyme inhibition efficacy across different assay conditions?

- Methodological Answer :

- Assay Standardization : Control variables like pH (e.g., 7.4 vs. 6.8), ionic strength, and co-factor availability (e.g., NADH/NAD) to minimize variability .

- Structural Analogs : Compare inhibition profiles of derivatives (e.g., fluoro- or methoxy-substituted analogs) to identify substituent effects on activity (see Table 1) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to distinguish true inhibition from artifactorial effects .

Q. How do substituents on the phenyl ring (e.g., fluoro, methoxy) influence the compound’s binding affinity and metabolic stability?

- Methodological Answer :

- Fluoro Substituents : Enhance metabolic stability by resisting cytochrome P450 oxidation. For example, 4-fluoro analogs show prolonged half-lives in hepatic microsome assays .

- Methoxy Groups : Improve solubility via polar interactions but may reduce blood-brain barrier penetration due to increased polarity .

- Comparative Analysis : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。